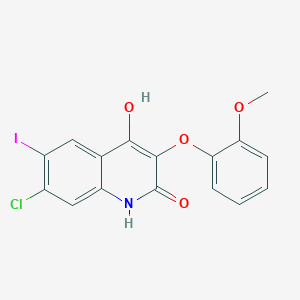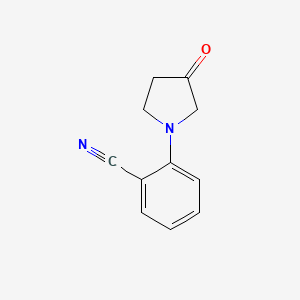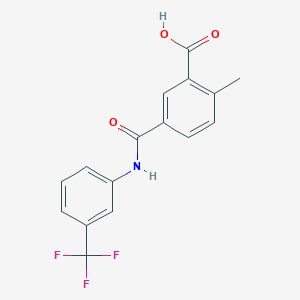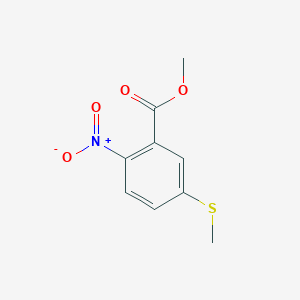
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include halogenation, hydroxylation, and etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of halogenated positions.
Substitution: Nucleophilic or electrophilic substitution reactions at the chloro or iodo positions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups at the chloro or iodo positions.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies on its molecular pathways and interactions are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Iodoquinol: An antimicrobial agent with an iodine-substituted quinoline structure.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C16H11ClINO4 |
|---|---|
分子量 |
443.62 g/mol |
IUPAC名 |
7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO4/c1-22-12-4-2-3-5-13(12)23-15-14(20)8-6-10(18)9(17)7-11(8)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
InChIキー |
IVRSLCHITQKQBL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)







![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)

